molecular formula C8H4Cl2N2S2 B14469805 (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine CAS No. 65342-97-4

(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine

Cat. No.: B14469805
CAS No.: 65342-97-4
M. Wt: 263.2 g/mol
InChI Key: RAQLBXCBWBKBRH-UHFFFAOYSA-N
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Description

(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles These compounds are characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of appropriate precursors under specific conditions. One common method might include the cyclization of a precursor containing the necessary functional groups, such as a chlorinated aniline derivative and a sulfur-containing reagent. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could result in various substituted dithiazoles.

Scientific Research Applications

Chemistry

In chemistry, (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which (5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-phenyl-1,2,3-dithiazol-5-imine
  • N-(2-Chlorophenyl)-1,2,3-dithiazol-5-imine
  • 4-Chloro-1,2,3-dithiazol-5-imine

Uniqueness

(5E)-4-Chloro-N-(2-chlorophenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the specific positioning of chlorine atoms and the dithiazole ring structure

Properties

CAS No.

65342-97-4

Molecular Formula

C8H4Cl2N2S2

Molecular Weight

263.2 g/mol

IUPAC Name

4-chloro-N-(2-chlorophenyl)dithiazol-5-imine

InChI

InChI=1S/C8H4Cl2N2S2/c9-5-3-1-2-4-6(5)11-8-7(10)12-14-13-8/h1-4H

InChI Key

RAQLBXCBWBKBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)Cl

Origin of Product

United States

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